
Ethyl 2-(3,4-difluoro-phenoxy)acetate
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Overview
Description
Ethyl 2-(3,4-difluoro-phenoxy)acetate is an organic compound characterized by its molecular structure, which includes an ethyl group attached to a 2-(3,4-difluoro-phenoxy)acetate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-difluorophenol and ethyl chloroacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH₄) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 2-(3,4-difluoro-phenoxy)acetic acid.
Reduction: 2-(3,4-difluoro-phenoxy)ethanol.
Substitution: Various substituted ethyl derivatives.
Scientific Research Applications
Ethyl 2-(3,4-difluoro-phenoxy)acetate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(3,4-difluoro-phenoxy)acetate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Ethyl 2-(4-fluoro-phenoxy)acetate: Similar structure but with only one fluorine atom.
Ethyl 2-(3,4,5-trifluoro-phenoxy)acetate: Contains an additional fluorine atom compared to Ethyl 2-(3,4-difluoro-phenoxy)acetate.
Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms, which can influence its reactivity and interaction with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical properties and versatile applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 2-(3,4-difluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDDYRQUELHGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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